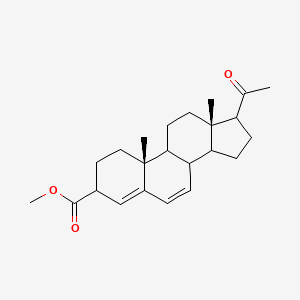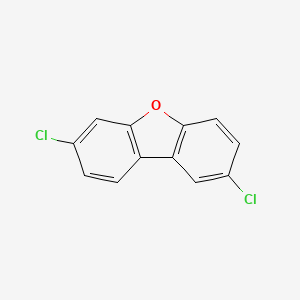
2,7-Dichlorodibenzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Dichlorodibenzofuran is a member of the polychlorinated dibenzofurans (PCDFs) family, which are organic compounds with chlorine atoms attached to the carbon atoms of the parent dibenzofuran molecule . These compounds are known for their environmental persistence and potential toxicity . This compound is particularly notable for its use in scientific research and its occurrence as an industrial by-product .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,7-Dichlorodibenzofuran can be synthesized through various chemical reactions involving chlorinated precursors. One common method involves the chlorination of dibenzofuran under controlled conditions . The reaction typically requires a chlorinating agent such as chlorine gas or a chlorinated solvent, and the process is carried out at elevated temperatures to facilitate the substitution of hydrogen atoms with chlorine atoms .
Industrial Production Methods
Industrial production of this compound is often an unintended consequence of processes involving chlorinated compounds. For example, it can be formed during the incineration of chlorine-containing materials such as polyvinyl chloride (PVC) and polychlorinated biphenyls (PCBs) . These processes typically occur at temperatures below 1200°C, where the presence of chlorine donors leads to the formation of polychlorinated dibenzofurans .
Chemical Reactions Analysis
Types of Reactions
2,7-Dichlorodibenzofuran undergoes various chemical reactions, including:
Substitution: Chlorine atoms in this compound can be substituted with other functional groups through reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines (NH₂) are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of chlorinated quinones, while reduction may yield partially dechlorinated dibenzofurans .
Scientific Research Applications
2,7-Dichlorodibenzofuran has several applications in scientific research:
Environmental Analysis: It is used as a standard in the analysis of environmental pollutants, particularly in studies of dioxins and furans.
Toxicology Studies: Due to its potential toxicity, it is studied to understand its effects on human health and the environment.
Biodegradation Research: It serves as a model compound in studies investigating the microbial degradation of chlorinated organic pollutants.
Mechanism of Action
2,7-Dichlorodibenzofuran exerts its effects primarily through interaction with the aryl hydrocarbon receptor (AhR) . This receptor is a ligand-activated transcription factor that binds to specific DNA sequences, leading to the activation of genes involved in the metabolism of xenobiotic compounds . The binding of this compound to AhR can result in the induction of enzymes such as cytochrome P450, which are involved in the detoxification and metabolism of various chemicals .
Comparison with Similar Compounds
Similar Compounds
2,3,7,8-Tetrachlorodibenzofuran (TCDF): Known for its high toxicity and environmental persistence.
2,4,8-Trichlorodibenzofuran: Studied for its biodegradation by specific bacterial strains.
1,2-Dichlorodibenzofuran: Another chlorinated dibenzofuran with similar chemical properties.
Uniqueness
2,7-Dichlorodibenzofuran is unique due to its specific chlorine substitution pattern, which influences its chemical reactivity and biological activity. Its selective interaction with the aryl hydrocarbon receptor and its role as a model compound in environmental and toxicological studies highlight its importance in scientific research .
Properties
CAS No. |
74992-98-6 |
|---|---|
Molecular Formula |
C12H6Cl2O |
Molecular Weight |
237.08 g/mol |
IUPAC Name |
2,7-dichlorodibenzofuran |
InChI |
InChI=1S/C12H6Cl2O/c13-7-2-4-11-10(5-7)9-3-1-8(14)6-12(9)15-11/h1-6H |
InChI Key |
DOZUTNBCPVUMPY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)OC3=C2C=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


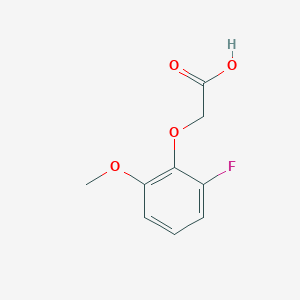
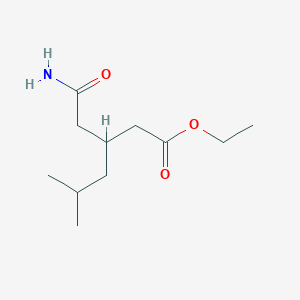
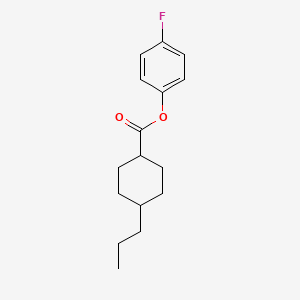
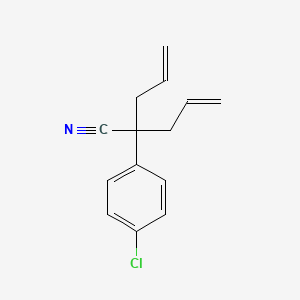
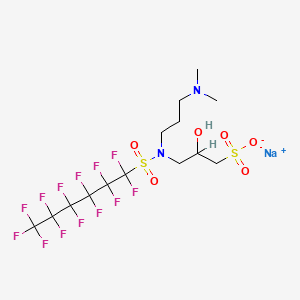
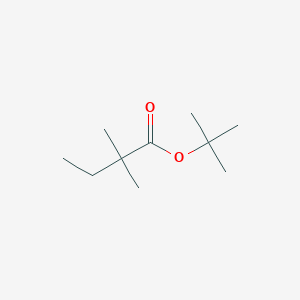
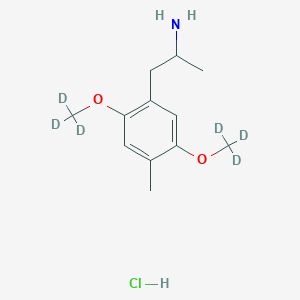
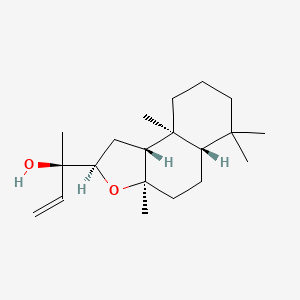
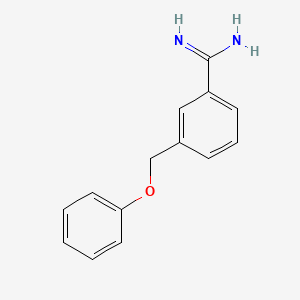
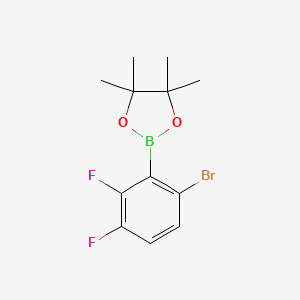
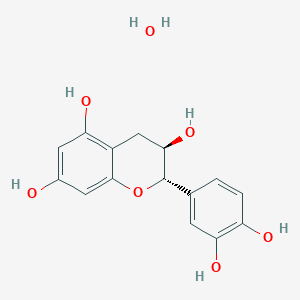
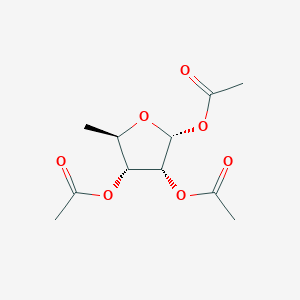
![(2R,4S)-2-[carboxy-[[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B13414041.png)
